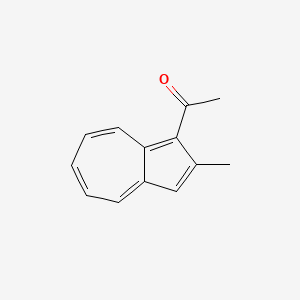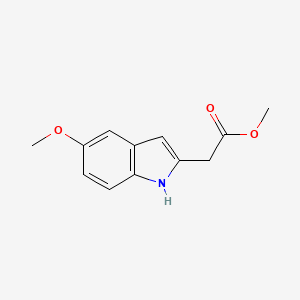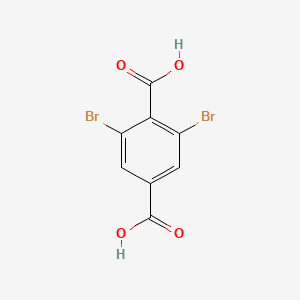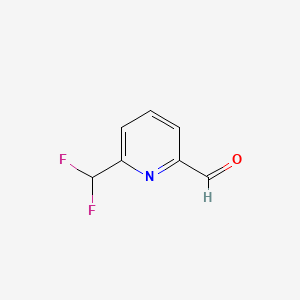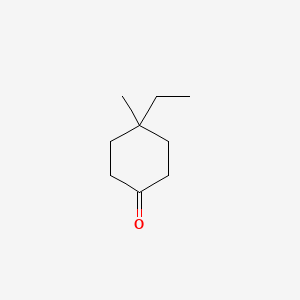
4-(1-Methylethylidene)piperidine
Overview
Description
4-(1-Methylethylidene)piperidine is a compound with the molecular weight of 125.21 . It is also known by the synonym 4-(propan-2-ylidene)piperidine . It is used in the attempted preparation of 7-substituted 1-azabicyclo[2.2.1]-heptanes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 4-(1-Methylethylidene)piperidine is 1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The storage temperature for 4-(1-Methylethylidene)piperidine is between 2 and 8 degrees Celsius . Its density is predicted to be 0.867±0.06 g/cm3 .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is a significant area of research. These compounds are present in over twenty classes of pharmaceuticals, including alkaloids .
Development of Anticancer Agents
Piperidine derivatives have shown potential in the treatment of various cancers. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing promise in cancer therapy .
Pharmacological Applications
The pharmacological properties of piperidine derivatives extend to anticancer activities. Piperidine acts as a potential clinical agent against cancers such as breast, prostate, colon, lung, and ovarian cancer, either alone or in combination with other drugs. It regulates several crucial signaling pathways essential for the establishment of cancers .
Inhibition of Cell Proliferation
Specific piperidine compounds have been found to inhibit the proliferation of certain cancer cell lines. For example, treatment with 2-amino-4-(1-piperidine) pyridine prohibited the proliferation of HT29 and DLD-1 cells, arresting the cell cycle in the G1/G0 phase .
Designing Drugs with Piperidine Moiety
Piperidine is a six-membered heterocycle that is an important synthetic block for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry, aiding in the creation of new pharmaceuticals .
Biological Activity and Multicomponent Reactions
Piperidine derivatives are involved in multicomponent reactions that lead to biologically active compounds. These reactions are key in the discovery and biological evaluation of potential drugs containing the piperidine moiety, contributing to the advancement of medicinal chemistry .
Mechanism of Action
Target of Action
4-(1-Methylethylidene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . It has been observed to act against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The compound interacts with its targets, leading to the inhibition of cell migration and helping in cell cycle arrest to inhibit the survivability of cancer cells . This interaction results in changes at the cellular level, disrupting the normal functioning of cancer cells and potentially leading to their death .
Biochemical Pathways
The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . These pathways are crucial for the growth and survival of cancer cells. By interacting with these pathways, 4-(1-Methylethylidene)piperidine disrupts the normal functioning of cancer cells, leading to their death .
Result of Action
The result of the action of 4-(1-Methylethylidene)piperidine is the potential inhibition of cancer cell growth and survival. By interacting with crucial signaling pathways, the compound disrupts the normal functioning of cancer cells, leading to their death . This can potentially lead to a decrease in the size of tumors and may contribute to the overall treatment of various types of cancers .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-propan-2-ylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVUMHANHOENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595803 | |
| Record name | 4-(Propan-2-ylidene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854904-29-3 | |
| Record name | 4-(Propan-2-ylidene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)
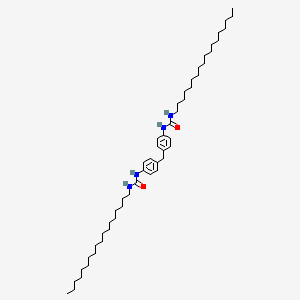
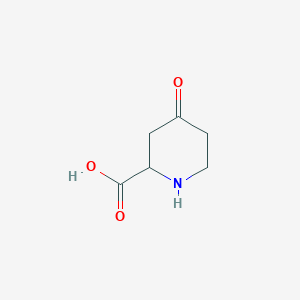
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)


